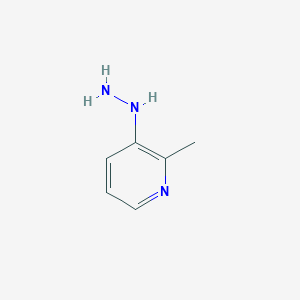

3-Hydrazinyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-6(9-7)3-2-4-8-5/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGHQZIUFEBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608805 | |

| Record name | 3-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160590-37-4 | |

| Record name | 3-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazinyl 2 Methylpyridine and Its Derivatives

Direct Synthesis Approaches for 3-Hydrazinyl-2-methylpyridine

The direct formation of the C-N bond between the pyridine (B92270) ring and the hydrazine (B178648) group is a key step in the synthesis of this compound. This can be achieved through precursor-based routes, primarily involving nucleophilic aromatic substitution, or through the application of modern catalytic methods.

Precursor-Based Routes and Optimized Reaction Conditions

A common and well-established method for the synthesis of hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor with hydrazine. In the case of this compound, a plausible precursor is a 3-halo-2-methylpyridine, such as 3-chloro- or 3-bromo-2-methylpyridine. The reaction proceeds via the attack of hydrazine, acting as a nucleophile, on the electron-deficient carbon atom at the 3-position of the pyridine ring, leading to the displacement of the halide leaving group. stackexchange.comlibretexts.orgyoutube.com The reactivity of halopyridines in SNAr reactions is generally higher at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com However, with appropriate reaction conditions, substitution at the 3-position can be achieved.

The reaction is typically carried out using an excess of hydrazine hydrate (B1144303), which also serves as the reaction medium in some cases. The use of a solvent such as n-propanol or N,N-dimethylformamide is also common. google.comresearchgate.net Elevated temperatures are generally required to facilitate the substitution. For instance, the synthesis of 2-hydrazinopyridine (B147025) is achieved by reacting 2-chloropyridine (B119429) with hydrazine hydrate. researchgate.net A similar approach can be envisioned for this compound.

An alternative precursor-based route involves the diazotization of 3-amino-2-methylpyridine, followed by reduction of the resulting diazonium salt. This classical method for converting aromatic amines to hydrazines involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. Subsequent reduction of this intermediate, for example with tin(II) chloride or sodium sulfite, would yield the desired hydrazine.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters to consider include the choice of precursor, the molar ratio of reactants, the solvent, the reaction temperature, and the reaction time.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 3-Halo-2-methylpyridine | Hydrazine hydrate | n-Propanol or DMF | 100-150 | 10-24 | This compound |

| 3-Amino-2-methylpyridine | 1. NaNO₂, HCl2. SnCl₂ or Na₂SO₃ | Water/Acid | 0-5 (diazotization) | - | This compound |

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis has seen the development of catalytic methods for the formation of C-N bonds, which can offer milder reaction conditions and improved functional group tolerance compared to traditional methods. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of protected pyridylhydrazine derivatives. nih.govlookchem.com

This approach would involve the cross-coupling of a 3-halo-2-methylpyridine with a protected hydrazine derivative, such as di-tert-butyl hydrazodiformate, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The use of a protected hydrazine is often necessary to prevent side reactions. Following the catalytic coupling, the protecting groups can be removed under mild conditions to yield this compound. This catalytic route offers a direct and efficient pathway to the target compound and is amenable to a wide range of substituted pyridine precursors. nih.gov Nickel-catalyzed reductive amination has also been explored as a cost-effective method for synthesizing primary amines using hydrazine hydrate as both the nitrogen and hydrogen source. rsc.org

Derivatization Strategies of the Hydrazinyl Moiety

The hydrazinyl group in this compound is a versatile functional handle that allows for a variety of derivatization reactions, leading to the formation of new and complex heterocyclic structures.

Formation of Hydrazones and Schiff Bases

The reaction of the terminal amino group of the hydrazinyl moiety with aldehydes and ketones is a straightforward and efficient method for the synthesis of hydrazones and Schiff bases. nih.govmdpi.com This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a C=N double bond. nih.gov

The reaction of this compound with a range of aromatic and aliphatic aldehydes or ketones would yield the corresponding (2-methylpyridin-3-yl)hydrazones. These derivatives are of interest due to their potential biological activities and their role as intermediates in further synthetic transformations. The synthesis is often carried out in a suitable solvent like ethanol (B145695), and the progress of the reaction can be monitored by techniques such as thin-layer chromatography. nih.gov

| Hydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Product |

| This compound | Aromatic Aldehyde | Ethanol | Acetic acid (catalytic) | Aromatic Aldehyde (2-methylpyridin-3-yl)hydrazone |

| This compound | Aliphatic Ketone | Ethanol | Acetic acid (catalytic) | Aliphatic Ketone (2-methylpyridin-3-yl)hydrazone |

Cyclization Reactions for Heterocyclic Ring Formation

The presence of two nucleophilic nitrogen atoms in the hydrazinyl group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

One of the most prominent applications of hydrazines in heterocyclic synthesis is the construction of the pyrazole (B372694) ring. The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and widely used method. nih.govbeilstein-journals.orgmdpi.commdpi.com

In this context, this compound can react with a 1,3-dicarbonyl compound, such as acetylacetone, to form a substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. actachemscand.orgnih.gov This reaction provides a versatile route to 1-(2-methylpyridin-3-yl)-3,5-disubstituted pyrazoles, where the substituents on the pyrazole ring can be varied by choosing the appropriate 1,3-dicarbonyl starting material. nih.govmdpi.com The reaction is often carried out in a protic solvent like ethanol or acetic acid and may be catalyzed by acid. ekb.eg

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Product |

| This compound | Acetylacetone | Ethanol/Acetic Acid | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridine |

| This compound | Ethyl acetoacetate | Ethanol | 5-Methyl-1-(2-methylpyridin-3-yl)-1H-pyrazol-3(2H)-one |

Oxadiazole and Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings typically involves the cyclization of acylhydrazine or thiosemicarbazide (B42300) precursors, respectively.

For the formation of an oxadiazole ring, a common pathway involves the reaction of an acid hydrazide with various reagents like carboxylic acids or their derivatives, followed by cyclodehydration. nih.gov Another approach is the oxidative cyclization of acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. nih.gov Theoretically, this compound would first need to be acylated on the terminal nitrogen of the hydrazine moiety to form the corresponding N'-acyl-N-(2-methylpyridin-3-yl)hydrazide. This intermediate could then potentially undergo cyclodehydration using agents like phosphorus oxychloride or thionyl chloride to yield a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 2-methylpyridin-3-yl group. nih.gov

For the synthesis of thiadiazole derivatives, the hydrazine group is typically converted into a thiosemicarbazide intermediate. This is often achieved by reacting the hydrazine with an isothiocyanate. nih.gov Alternatively, reaction with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol, can form a dithiocarbazinate salt. This salt can then be cyclized, for instance, by reaction with hydrazine hydrate to form a triazole-thione, or undergo other cyclization reactions to form the 1,3,4-thiadiazole ring. nih.govresearchgate.net Another established method is the acid-catalyzed cyclization of thiosemicarbazones. researchgate.net In the context of this compound, it would first react to form a (2-methylpyridin-3-yl)thiosemicarbazide, which would then serve as the key intermediate for subsequent cyclization to the desired thiadiazole derivative. However, specific examples detailing these transformations for this compound are not available in the surveyed literature.

Substitution and Functionalization Reactions of the Hydrazine Group

The hydrazine moiety is a versatile functional group capable of undergoing a variety of chemical transformations, primarily involving its nucleophilic nitrogen atoms.

One of the most common reactions is the formation of hydrazones through condensation with aldehydes and ketones. nih.gov This reaction is typically catalyzed by a small amount of acid and is often reversible. The resulting N'-[(2-methylpyridin-3-yl)]hydrazones are valuable intermediates for further synthetic elaborations. nih.gov

Acylation of the terminal nitrogen atom of the hydrazine group is another fundamental transformation. This is readily achieved using acylating agents such as acid chlorides or anhydrides to form the corresponding acylhydrazides. organic-chemistry.org These products are key precursors for the synthesis of various heterocycles, including 1,3,4-oxadiazoles.

Alkylation can also occur on the hydrazine nitrogens, although controlling the selectivity can be challenging. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products.

Below is a table summarizing the potential functionalization reactions of the hydrazine group based on general chemical principles.

| Reaction Type | Reagent Example | Potential Product |

| Hydrazone Formation | Benzaldehyde | N'-(Phenylmethylene)-N-(2-methylpyridin-3-yl)hydrazine |

| Acylation | Acetyl Chloride | N'-Acetyl-N-(2-methylpyridin-3-yl)hydrazine |

| Sulfonylation | Benzenesulfonyl chloride | N'-(Phenylsulfonyl)-N-(2-methylpyridin-3-yl)hydrazine |

| Thiosemicarbazide formation | Phenyl isothiocyanate | 4-Phenyl-1-(2-methylpyridin-3-yl)thiosemicarbazide |

Note: This table represents theoretically possible reactions. Specific, documented examples for this compound were not found.

Modifications of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, which influences the types of reactions it can undergo. The presence of both a methyl group (electron-donating) and a hydrazine group (electron-donating through resonance, but potentially protonated) would direct the regioselectivity of electrophilic substitution reactions.

Alkylation and Arylation Strategies on the Pyridine Ring

Direct electrophilic alkylation or arylation of the pyridine ring (a Friedel-Crafts type reaction) is generally difficult due to the deactivating nature of the ring nitrogen, which can coordinate with the Lewis acid catalyst. However, alkylation of pyridines can be achieved under radical conditions. nih.gov Another approach involves activating the pyridine ring towards nucleophilic attack, for example, by N-oxidation, followed by reaction with an organometallic reagent. A more modern strategy for C3-alkylation of related fused-ring systems like imidazo[1,2-a]pyridines involves aza-Friedel–Crafts reactions catalyzed by Lewis acids. mdpi.com Specific protocols for the alkylation or arylation of the this compound scaffold have not been reported.

Halogenation and Nitration Approaches

Halogenation of pyridine rings typically requires harsh conditions for electrophilic substitution due to the ring's electron-deficient character. nih.gov The reaction is generally 3-selective. nih.gov The regiochemical outcome on this compound would be complex, influenced by the directing effects of the existing methyl and hydrazine substituents. Alternative methods, such as converting the pyridine to a pyridine-N-oxide, can facilitate halogenation at the 4-position. nih.gov A one-pot, ring-opening/halogenation/ring-closing sequence using Zincke imine intermediates has also been developed for the 3-selective halogenation of various pyridines. nih.govchemrxiv.org

Nitration of pyridine also requires strong acidic conditions, typically a mixture of nitric acid and sulfuric acid. google.com The reaction is generally sluggish and proceeds primarily at the 3-position. For substituted pyridines, the position of nitration is dictated by the existing groups. For instance, the nitration of 3-hydroxypyridine (B118123) with KNO3 in sulfuric acid yields 3-hydroxy-2-nitropyridine. google.com The nitration of 2-methylimidazole, a related heterocycle, also requires a mixture of nitric and sulfuric acid. google.com Applying these conditions to this compound would likely be complicated by the acid-sensitivity of the hydrazine group, which would be protonated under these conditions, further deactivating the ring.

Introduction of Other Functional Groups on the Pyridine Scaffold

The introduction of other functional groups onto the pyridine ring of this compound is not well-documented. In general, functionalization of the pyridine ring can be achieved through various methods depending on the desired group. For example, hydroxylation of certain pyridine carboxylic acids can be achieved regioselectively via biotransformation using specific bacterial strains. nih.gov Sulfonation is another classic electrophilic aromatic substitution, but like nitration, it requires harsh conditions for pyridine substrates. The specific application of these or other functionalization methods to this compound remains an area lacking published research.

Below is a data table summarizing the general conditions for these pyridine modifications, with the caveat that they have not been specifically reported for this compound.

| Reaction | Typical Reagents | Expected Regioselectivity on Pyridine |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | C-3, C-5 |

| Nitration | HNO₃, H₂SO₄ | C-3, C-5 |

| Sulfonation | SO₃, H₂SO₄ | C-3 |

Note: The actual regioselectivity for this compound would be influenced by the existing substituents.

Flow Chemistry and Green Synthesis Approaches for Methylpyridines

The synthesis of methylpyridines, key precursors for compounds like this compound, has increasingly benefited from the adoption of flow chemistry and green synthesis principles. These methodologies aim to reduce environmental impact, improve safety, and enhance reaction efficiency compared to traditional batch processes.

Continuous flow chemistry offers significant advantages for the synthesis of methylpyridines. A notable example is the α-methylation of pyridines using a simplified bench-top continuous flow setup. chim.itnih.govresearchgate.net This method involves passing a solution of a substituted pyridine in a low boiling point alcohol, such as 1-propanol, through a heated column packed with a heterogeneous catalyst like Raney® nickel. chim.itnih.govresearchgate.net The high temperatures achievable in a flow reactor, well above the solvent's boiling point at atmospheric pressure, facilitate the reaction, leading to high conversions and selectivity for the 2-methylated product. chim.it This approach is significantly greener than conventional batch methods, offering shorter reaction times, increased safety by minimizing the volume of hazardous reagents at any given time, and reduced waste by often eliminating the need for extensive work-up and purification procedures. chim.itrsc.org

The proposed mechanism for this flow-based α-methylation involves either heterogeneous catalysis on the Raney® nickel surface or a Ladenberg rearrangement, with the C1 of the primary alcohol serving as the methyl source. chim.it The setup for such a synthesis is typically straightforward, consisting of a pump, an injector, a packed catalyst column, a heating system (like a sand bath), and a back-pressure regulator. nih.govacs.org

| Parameter | Batch Process | Flow Process | Reference |

| Reaction Time | Typically long (e.g., 19 hours) | Greatly reduced | chim.itrsc.org |

| Temperature | Limited by solvent boiling point | Can be superheated for faster kinetics | chim.it |

| Safety | Higher risk with larger volumes of reagents | Increased safety with small reaction volumes | chim.it |

| Work-up | Often requires extensive purification | Minimal or no work-up required | chim.itrsc.org |

| Waste | Generates more waste | Reduced waste generation | chim.it |

This interactive table summarizes the advantages of flow chemistry over traditional batch processing for the synthesis of 2-methylpyridines.

Green synthesis of pyridine derivatives also encompasses one-pot multicomponent reactions. These reactions are highly efficient as they combine several synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. For instance, novel pyridine derivatives can be synthesized through a one-pot, four-component reaction in an aqueous medium, which is an environmentally benign solvent. nih.gov

Another green approach involves the use of solid acid catalysts, such as zeolites, for the synthesis of pyridines and picolines (methylpyridines). scripps.edu The reaction of ethanol, formaldehyde, and ammonia (B1221849) over zeolites like H-Beta, H-ZSM-12, and H-ZSM-5 can produce a mixture of pyridine and its methylated derivatives. scripps.edu The use of solid catalysts simplifies the separation process and allows for catalyst recycling, which are key principles of green chemistry. The product distribution can be influenced by the choice of zeolite and the reaction conditions, such as temperature and weight hourly space velocity (WHSV). scripps.edu

| Catalyst | Ethanol Conversion (%) | Major Products | Reference |

| H-Beta | up to 70% | Pyridine and picolines | scripps.edu |

| H-ZSM-5 | - | Pyridine and picolines | scripps.edu |

| H-ZSM-12 | - | Picolines and lutidines | scripps.edu |

This interactive table shows the performance of different zeolite catalysts in the synthesis of pyridines.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral pyridine derivatives is a significant area of research, driven by the prevalence of such motifs in pharmaceuticals and biologically active compounds. While direct stereoselective synthesis of this compound is not extensively documented, several strategies for the asymmetric synthesis of chiral pyridines and related heterocycles can be considered as potential pathways to access chiral derivatives of this compound. The introduction of a hydrazinyl group can often be achieved from a chiral amino-substituted precursor.

One major challenge in the catalytic asymmetric synthesis of chiral pyridines is the tendency of the pyridine nitrogen to coordinate with and potentially deactivate the catalyst. chim.it Despite this, several successful approaches have been developed.

Catalytic Asymmetric Methods:

Asymmetric Conjugate Addition: Chiral pyridines with a stereocenter adjacent to the ring can be synthesized via rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines. chim.it This method benefits from commercially available catalysts and ligands and exhibits a broad substrate scope with excellent enantiocontrol. chim.it

Lewis Acid Activation: Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines can be achieved using a combination of a Lewis acid to enhance reactivity, a Grignard reagent as the nucleophile, and a copper-chiral diphosphine ligand catalyst. nih.govresearchgate.net This approach allows for the introduction of a wide range of alkyl groups with high enantioselectivity. nih.gov

Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction can then yield the corresponding chiral 3-substituted piperidines. nih.govacs.org

Use of Chiral Auxiliaries:

A well-established strategy for stereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary directs the stereochemical outcome of subsequent reactions. For pyridine derivatives, a chiral acylating group can be attached to the pyridine nitrogen to form a chiral pyridinium (B92312) salt. The auxiliary then blocks one face of the pyridinium ring, directing the nucleophilic addition to the opposite face with high diastereoselectivity. acs.orgscripps.edu After the desired transformation, the chiral auxiliary can be removed and ideally recovered. For example, chiral auxiliaries like (-)-trans-2-(α-cumyl)cyclohexanol have been used to control the addition of Grignard reagents to 3-substituted pyridinium salts. scripps.edu

Chemo-enzymatic Methods:

Biocatalysis offers a powerful and environmentally friendly approach to stereoselective synthesis. Chemo-enzymatic cascades have been developed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov Another approach involves the enzymatic transamination of 3-piperidone derivatives to obtain (R)-3-amino piperidines with high optical purity. google.com These chiral 3-aminopiperidines could serve as valuable precursors for chiral 3-hydrazinylpyridine (B1311347) derivatives.

| Method | Key Features | Potential Application for this compound Derivatives |

| Catalytic Asymmetric Conjugate Addition | Introduces a chiral substituent on a side chain. | Synthesis of precursors with a chiral side chain that can be further elaborated. |

| Use of Chiral Auxiliaries | Controls the facial selectivity of nucleophilic additions to the pyridine ring. | Diastereoselective introduction of a substituent at a specific position on the pyridine ring. |

| Chemo-enzymatic Dearomatization | Creates chiral piperidines from pyridine precursors. | Synthesis of chiral 3-aminopiperidine precursors, which can be re-aromatized or further functionalized. |

| Enzymatic Transamination | Asymmetric synthesis of chiral 3-aminopiperidines. | Direct route to chiral amino precursors for the target hydrazinyl compound. |

This interactive table outlines potential stereoselective strategies applicable to the synthesis of chiral derivatives of this compound.

Chemical Reactivity and Transformation Studies of 3 Hydrazinyl 2 Methylpyridine

Mechanistic Studies of Reactions Involving the Hydrazine-Pyridine System

The reaction mechanisms involving the hydrazine-pyridine system are diverse and influenced by factors such as the nature of the solvent and the presence of catalysts. For instance, triazenes, which can be formed from hydrazine (B178648) derivatives, undergo heterolytic transformations in the presence of diazonium cations, particularly in hydrophilic organic solvents. The specific pathway, whether protic or aprotic, is determined by the solvent's nature. This has been substantiated through high-performance liquid chromatography, spectrophotometry, and quantum-chemical calculations.

In reactions with hydroxypyrrolines, the nucleophilicity of the hydrazine derivative plays a crucial role. The process is initiated by the protonation of the hydroxypyrroline, which then reacts with the hydrazide. The reduced nucleophilicity of the internal nitrogen atom in hydrazides, compared to alkyl- or arylhydrazines, influences the subsequent reaction pathway, leading to the formation of various azaheterocyclic scaffolds like dihydropyridazines and tetrahydropyridazines nih.gov. The reaction's direction is contingent on the reaction conditions and the specific structure of the hydrazide used nih.gov.

Oxidative Transformations of the Hydrazinyl Group

The hydrazinyl group of 3-Hydrazinyl-2-methylpyridine is susceptible to oxidative transformations. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, the general chemistry of hydrazines suggests that oxidation can lead to the formation of diazenes or, under harsher conditions, nitrogen gas and pyridine (B92270) derivatives. The presence of the electron-donating methyl group on the pyridine ring can influence the electron density of the hydrazine moiety, potentially affecting its oxidation potential.

Further research into the controlled oxidation of this compound could reveal pathways to novel heterocyclic compounds. The interplay of the pyridine ring and the hydrazinyl group during oxidation presents an area for more in-depth investigation.

Nucleophilic Reactivity and Addition Reactions

The nucleophilic character of the hydrazine group is a defining feature of this compound's reactivity. Hydrazines are known to be effective nucleophiles, and their reactivity can be quantified using parameters like the nucleophilicity parameter N. Studies on the kinetics of reactions between hydrazines and various electrophiles, such as benzhydrylium ions and quinone methides, have been conducted to determine these parameters. For instance, the replacement of a hydrogen atom in ammonia (B1221849) with a methyl group generally increases nucleophilicity more than the introduction of an amino group, as seen in hydrazine researchgate.net.

In the context of pyridines, hard nucleophiles like organometallics and amides typically attack the 2-position of the pyridine ring in nucleophilic addition reactions quimicaorganica.org. However, the presence of the hydrazinyl group at the 3-position and the methyl group at the 2-position in this compound can influence the regioselectivity of such reactions. The electronic effects of these substituents on the pyridine ring play a significant role in directing the attack of incoming nucleophiles. For example, in 2-methyl-3-nitropyridines, the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles nih.govresearchgate.net. This suggests that the 3-position in a modified pyridine ring can be susceptible to nucleophilic attack, depending on the activating groups present nih.gov.

Metal Coordination and Complexation Behavior with this compound Ligands

This compound and its derivatives are effective ligands in coordination chemistry, forming stable complexes with a variety of transition metal ions. The coordination often occurs through the nitrogen atoms of both the pyridine ring and the hydrazine group, acting as a bidentate or even a tridentate ligand.

The formation of these metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are often colored solids, stable at room temperature, and may have distinct geometries such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio.

Here is a summary of some metal complexes formed with related pyridine-hydrazone ligands:

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one | Bidentate (Oxygen and Azomethine Nitrogen) | Distinguishable geometries | jmchemsci.com |

| Zn(II), Cr(III), Mn(II) | Schiff base from (1H-benzimidazol-2-yl)methanamine and 2-hydroxynaphthaldehyde | Bidentate (Azomethine Nitrogen) | Octahedral (for Mn(II)) | nih.gov |

| Fe(III), Cr(III), Ti(III), VO(IV), Th(IV), MoO2(VI), WO2(VI) | Hydrazone from 2,5-dihydroxypropiophenone and pyrazine-2-carbohydrazide | Not specified | Not specified | chemistryjournal.net |

| Rh(III) | Methyl-2-pyridyl and Phenyl-2-pyridyl hydrazones | Bidentate (Pyridine and Azomethine Nitrogens) | Octahedral | researchgate.net |

| Ag(I) | 2-Amino-3-methylpyridine | Monodentate (Pyridine Nitrogen), Bridging (Amino Group) | Polymeric | mdpi.com |

These studies demonstrate the versatility of pyridine-based hydrazone ligands in forming a wide array of coordination complexes with diverse structural and electronic properties. The specific substituents on the pyridine and hydrazine moieties can be tailored to fine-tune the coordinating ability of the ligand and the properties of the resulting metal complexes.

Spectroscopic and Structural Elucidation of 3 Hydrazinyl 2 Methylpyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone in the elucidation of the molecular structure of 3-hydrazinyl-2-methylpyridine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the hydrazinyl protons, and the aromatic protons on the pyridine (B92270) ring.

The methyl group (CH₃) protons at the 2-position are expected to appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. The protons of the hydrazinyl group (-NHNH₂) will likely appear as broad singlets due to quadrupole broadening and chemical exchange. The chemical shifts for these protons can vary depending on the solvent and concentration but are generally expected in the δ 3.5-5.0 ppm range for the NH₂ group and potentially further downfield for the NH proton.

The three aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 6-position (H6) is expected to be a doublet, coupling with the proton at the 5-position (H5). The H5 proton should appear as a doublet of doublets, coupling with both H6 and the proton at the 4-position (H4). The H4 proton is also expected to be a doublet of doublets, coupling with H5 and showing a smaller long-range coupling with the methyl group protons. The expected chemical shift ranges for these aromatic protons are influenced by the electron-donating hydrazinyl group and the methyl group.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.4 - 2.6 | Singlet |

| NH₂ | 3.5 - 5.0 | Broad Singlet |

| NH | Variable | Broad Singlet |

| H4 | 7.0 - 7.3 | Doublet of Doublets |

| H5 | 6.8 - 7.1 | Doublet of Doublets |

| H6 | 7.8 - 8.1 | Doublet |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

The methyl carbon (CH₃) will appear at the highest field, typically in the range of δ 15-25 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the methyl group (C2) and the carbon atom attached to the hydrazinyl group (C3) will have their chemical shifts significantly influenced by these substituents. The C2 carbon is expected to be downfield due to the nitrogen in the ring, while the C3 carbon will be influenced by the nitrogen of the hydrazinyl group.

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ | 15 - 25 |

| C3 | 140 - 150 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 | 145 - 155 |

| C2 | 150 - 160 |

Advanced NMR techniques provide deeper insights into the molecular structure. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aromatic protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, aiding in the definitive assignment of the ¹³C NMR spectrum.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the pyridine ring and the hydrazinyl group. The chemical shifts of the nitrogen atoms are sensitive to their electronic environment and hybridization. The pyridine nitrogen would have a characteristic chemical shift, while the two nitrogen atoms of the hydrazinyl group would likely show distinct signals, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the N-H stretching vibrations of the hydrazinyl group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. The C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. For instance, the ring breathing mode, which is a characteristic vibration of the pyridine ring, is expected to be a strong band. Both IR and Raman spectra together provide a comprehensive vibrational profile of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric) | 3350 - 3500 | IR, Raman |

| N-H Stretch (symmetric) | 3250 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| Ring Breathing | 990 - 1050 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. A study of the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile showed three absorption maxima at approximately 238, 280, and 350 nm. The pyridine ring itself has characteristic π → π* transitions. The presence of the hydrazinyl group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π | ~230 - 280 |

| n → π | ~300 - 350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridine derivatives include the loss of small molecules like HCN. The presence of the hydrazinyl and methyl groups will also influence the fragmentation pattern. For example, cleavage of the N-N bond in the hydrazinyl group or the loss of the methyl radical could be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. Predicted m/z values for various adducts of this compound have been calculated, such as [M+H]⁺ at 124.08693 and [M+Na]⁺ at 146.06887.

Interactive Table: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 124.08693 |

| [M+Na]⁺ | 146.06887 |

| [M-H]⁻ | 122.07237 |

| [M]⁺ | 123.07910 |

X-ray Crystallography for Solid-State Structure Determination

In the solid state of 2-Bromo-6-hydrazinylpyridine, two crystallographically independent molecules exist in the asymmetric unit, exhibiting different conformations. iucr.org This highlights the conformational flexibility of the hydrazinyl group. The crystal packing is further stabilized by bifurcated N—H⋯(N,N) hydrogen bonds and, in some cases, short Br⋯Br halogen bonds and π–π stacking interactions between pyridine rings. iucr.org It is highly probable that this compound would exhibit similar, strong N—H⋯N hydrogen bonding patterns, forming dimers or extended chains in its crystal structure. The methyl group at the 2-position may introduce steric effects that influence the preferred dihedral angle between the pyridine ring and the hydrazinyl substituent.

The detailed geometric parameters obtained from such studies are critical for validating computational models and understanding the intrinsic electronic and steric properties of the molecule.

Table 1: Representative Crystallographic Data for a Hydrazinylpyridine Derivative (2-Bromo-6-hydrazinylpyridine) Data extracted from the crystallographic study of 2-Bromo-6-hydrazinylpyridine, serving as a model. iucr.org

| Parameter | Molecule 1 | Molecule 2 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| C-N (Pyridine-Hydrazine) Bond Length (Å) | 1.395 | 1.390 |

| N-N (Hydrazine) Bond Length (Å) | 1.413 | 1.415 |

| C-N-N Bond Angle (°) | 118.5 | 119.2 |

| Pyridine-Hydrazine Torsion Angle (°) | -9.6 | 1.5 |

| Key H-Bond (N-H···N) Distance (Å) | 2.98 | 3.05 |

Tautomeric Equilibrium Investigations in Hydrazinyl Pyridines

Hydrazinyl pyridines can exist in a tautomeric equilibrium between the amino form (hydrazinyl) and the imino form (hydrazono), a phenomenon crucial to their chemical reactivity and biological function. researchgate.netsemanticscholar.org The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyridine ring, the solvent polarity, and temperature. researchgate.netsemanticscholar.org Spectroscopic methods, particularly NMR and IR, in conjunction with computational calculations, are powerful tools for investigating this equilibrium. researchgate.netbohrium.com

For this compound, two principal tautomers can be considered:

Amino Tautomer (A): this compound, where the pyridine ring retains its aromatic character.

Imino Tautomer (B): 3-Hydrazono-2-methyl-3,x-dihydropyridine, where a proton has migrated from the hydrazine (B178648) moiety to the pyridine ring nitrogen, disrupting the ring's aromaticity and forming a C=N double bond.

In many heterocyclic systems, the amino aromatic tautomer is generally the predominant species in various solvents. semanticscholar.org However, studies on related compounds show that this is not a universal rule. For instance, investigations using ¹⁵N NMR spectroscopy on 2-hydrazono-3-phenylquinazolin-4(3H)-ones revealed that they exist predominantly as the imino tautomers in DMSO solution. researchgate.netrsc.org Conversely, 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine were found to exist mainly in the amino form. researchgate.netrsc.org

Infrared spectroscopy can also provide evidence for the dominant tautomeric form. The amino form typically shows distinct N-H stretching bands for the -NH₂ group, whereas the imino form would exhibit characteristic C=N stretching vibrations and a different N-H stretch. nih.gov Computational studies can predict the relative energies of the tautomers, helping to rationalize the experimental observations. For 2-aminopyridine (B139424) derivatives, the canonical amino structure is often found to be significantly more stable than its imino counterparts. nih.gov Given that the amino form of this compound preserves the aromaticity of the pyridine ring, it is predicted to be the more stable and thus the dominant tautomer under most conditions.

Table 2: Comparative Spectroscopic Data for Amino vs. Imino Tautomers in Heterocyclic Systems Data generalized from studies on related hydrazono and hydrazino heterocyclic compounds. researchgate.netrsc.org

| Spectroscopic Parameter | Amino (Hydrazinyl) Form | Imino (Hydrazono) Form |

| ¹⁵N NMR Chemical Shift (Pyridine N) | More shielded (lower ppm) | More deshielded (higher ppm) |

| ¹⁵N NMR Chemical Shift (Exocyclic N) | Distinct signals for -NH-NH₂ | Signal for =N-NH₂ |

| IR Frequency (ν) | ν(N-H) of -NH₂ ~3200-3400 cm⁻¹ | ν(N-H) and ν(C=N) ~1600-1650 cm⁻¹ |

| Aromaticity | High (aromatic pyridine ring) | Low (dihydropyridine ring) |

Conformational Analysis of this compound Derivatives

The conformational landscape of this compound is primarily defined by rotation around two key single bonds: the C₃(pyridine)–N(hydrazinyl) bond and the N–N bond of the hydrazinyl group itself. The relative orientation of the hydrazinyl group with respect to the pyridine ring can significantly influence the molecule's properties, including its ability to form intra- and intermolecular hydrogen bonds.

Computational methods, such as Density Functional Theory (DFT), are particularly well-suited for exploring the potential energy surface of such molecules. researchgate.netmdpi.com These studies can determine the energies of different conformers and the rotational barriers that separate them. mdpi.comnih.gov

Rotation around the C–N bond: This rotation determines the orientation of the hydrazinyl group relative to the plane of the pyridine ring. The presence of the methyl group at the 2-position likely creates a steric barrier, favoring conformations where the hydrazinyl group is oriented away from it. The lowest energy conformers would seek to minimize steric repulsion while potentially maximizing favorable electronic interactions, such as intramolecular hydrogen bonding between a hydrazine proton and the pyridine nitrogen, if sterically feasible.

Rotation around the N–N bond: The internal rotation in hydrazine itself has been studied extensively. nih.govdoi.org It passes through two transition states: a syn (or eclipsed) conformation (dihedral angle of 0°) and an anti (or staggered) conformation (dihedral angle of 180°). nih.gov The ground state is a gauche conformation with a dihedral angle of approximately 95°. doi.org The rotational barrier for the syn conformation is significantly higher (~12.0 kcal/mol) than for the anti conformation (~1.6 kcal/mol) due to the steric and electronic repulsion of the lone pairs on the adjacent nitrogen atoms. doi.org A similar conformational preference is expected for the hydrazinyl group in this compound, where the gauche conformation is likely the most stable.

The interplay of these rotational possibilities results in several low-energy conformers. The specific dihedral angles and the energy differences between them dictate the molecule's dynamic behavior in solution and its preferred geometry in the solid state.

Table 3: Calculated Rotational Barriers for the Parent Hydrazine Molecule Theoretical values for hydrazine (N₂H₄) serve as a fundamental model for the N-N rotational dynamics in this compound. doi.org

| Conformation / Transition State | Dihedral Angle (H-N-N-H) | Relative Energy (kcal/mol) |

| Gauche (Stable Conformer) | ~95° | 0.0 |

| Anti (Rotational Barrier) | 180° | 1.6 |

| Syn (Rotational Barrier) | 0° | 12.0 |

| Inversion Barrier (at one N) | N/A | 6.1 |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to investigate the electronic properties of molecules. mdpi.com DFT methods, such as the widely used B3LYP functional, are employed to determine the ground-state electronic structure, from which numerous molecular properties can be derived. mdpi.com

Optimized Geometries and Energetics

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. mdpi.com For 3-Hydrazinyl-2-methylpyridine, this would involve calculating key bond lengths, bond angles, and dihedral angles.

The geometry optimization would reveal the planarity of the pyridine (B92270) ring and the orientation of the hydrazinyl and methyl substituents. In similar heterocyclic compounds, DFT calculations have shown excellent agreement between computed and experimental geometric parameters derived from X-ray diffraction. mdpi.com The planarity of the triazine ring in related hydrazone derivatives, for instance, is confirmed by the sp² hybridization of its atoms. mdpi.com The bond lengths within the pyridine ring and the C-N and N-N bonds of the hydrazinyl group are critical parameters. Based on studies of analogous structures, representative geometric parameters can be estimated.

Table 1: Representative Optimized Geometric Parameters based on Analogous Compounds

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (pyridine ring) | 1.39 - 1.42 |

| C-N (pyridine ring) | 1.33 - 1.38 | |

| C-N (Cpyridine-Nhydrazinyl) | 1.38 - 1.41 | |

| N-N (hydrazinyl) | 1.38 - 1.42 | |

| C-C (Cpyridine-Cmethyl) | 1.50 - 1.53 | |

| Bond Angle (°) | C-N-C (pyridine ring) | 117 - 120 |

| C-C-N (pyridine ring) | 120 - 124 | |

| Cpyridine-N-N (hydrazinyl) | 118 - 122 |

Note: These values are illustrative and derived from DFT calculations on substituted pyridines and hydrazone derivatives. The exact values for this compound would require a specific calculation.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. huntresearchgroup.org.uk The calculated frequencies correspond to the fundamental vibrational modes of the molecule. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the hydrazinyl group, C-H stretching of the methyl group and pyridine ring, C=C and C=N stretching vibrations within the aromatic ring, and various in-plane and out-of-plane bending modes. Theoretical calculations are known to systematically overestimate vibrational frequencies, so a scaling factor is often applied to improve agreement with experimental data. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies based on Analogous Compounds

| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | N-H stretching (hydrazinyl) | 3300 - 3500 |

| ν(C-H) | Aromatic C-H stretching | 3050 - 3150 |

| ν(C-H) | Methyl C-H stretching | 2920 - 3000 |

| ν(C=C), ν(C=N) | Pyridine ring stretching | 1430 - 1650 |

| δ(N-H) | N-H bending (hydrazinyl) | 1550 - 1650 |

| δ(C-H) | Methyl C-H bending | 1380 - 1470 |

Note: These assignments and wavenumber ranges are based on computational studies of molecules containing pyridine, methyl, and hydrazinyl functional groups. dtic.mil

NMR Chemical Shift Prediction

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is invaluable for structure elucidation and assignment of experimental spectra. nrel.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com The accuracy of DFT-based predictions has become comparable to experimental measurements, with root mean square errors (RMSEs) often within 0.2–0.4 ppm for ¹H shifts. mdpi.com

For this compound, calculations would predict the chemical shifts for the aromatic protons on the pyridine ring, the protons of the methyl group, and the protons of the hydrazinyl group. Similarly, shifts for all unique carbon atoms would be calculated. The predicted values are influenced by the electronic environment of each nucleus.

Table 3: Representative Predicted NMR Chemical Shifts based on Analogous Compounds

| Nucleus | Position | Typical Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine Ring | 6.5 - 8.5 |

| Methyl Group (-CH₃) | 2.2 - 2.7 | |

| Hydrazinyl Group (-NHNH₂) | 4.0 - 7.0 (variable) | |

| ¹³C | Pyridine Ring | 110 - 155 |

| Methyl Group (-CH₃) | 15 - 25 |

Note: These chemical shift ranges are illustrative and based on general knowledge and computational predictions for substituted pyridines. nih.gov Actual values depend heavily on the specific electronic structure and solvent effects.

UV-Vis Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. qnl.qa This method computes the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

A TD-DFT calculation for this compound would likely reveal electronic transitions in the UV region, characteristic of π → π* and n → π* transitions associated with the pyridine aromatic system and the lone pairs on the nitrogen atoms. nih.gov The results, including the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the molecular orbitals involved in the transition, provide a theoretical spectrum that can be compared with experimental data. researchgate.net

Table 4: Illustrative TD-DFT Results for Electronic Transitions in Aromatic N-Heterocycles

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~300 - 340 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~260 - 290 | > 0.1 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | ~240 - 270 | < 0.1 | HOMO → LUMO+1 (n → π*) |

Note: The data is a generalized representation based on TD-DFT studies of similar aromatic and hydrazine-containing compounds. qnl.qanih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). colab.ws

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the chemical potential.

A high chemical hardness indicates low reactivity, whereas a high chemical softness points to higher reactivity. irjweb.com For this compound, the FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 5: Representative FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.5 to -6.5 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| Energy Gap | ΔE | 4.0 to 5.0 |

| Electronegativity | χ | 3.5 to 4.5 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electrophilicity Index | ω | 2.5 to 4.0 |

Note: These values are illustrative, based on DFT calculations performed on various substituted triazine and hydrazine (B178648) derivatives. nih.govirjweb.com

Charge Transfer and Delocalization Studies (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. mdpi.com This analysis interprets the complex molecular wavefunction in terms of localized electron-pair "bonding" units, providing a clear picture of the intramolecular interactions that contribute to molecular stability.

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. The primary delocalization events occur from the lone pair orbitals of the nitrogen atoms to the antibonding orbitals of the pyridine ring. Specifically, strong interactions are observed from the lone pair of the pyridine nitrogen (LP(N)) and the hydrazinyl nitrogens (LP(N)) to the π* antibonding orbitals of the ring's C-C and C-N bonds. These interactions result in a redistribution of electron density across the molecule. mdpi.comscirp.org

Table 1: Representative NBO Analysis Data for this compound This table presents hypothetical E(2) values based on typical findings for similar pyridine derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (Pyridine) | π* (C2-C3) | 15.8 | n → π* |

| LP (1) N (Pyridine) | π* (C5-C6) | 12.5 | n → π* |

| LP (1) N (Hydrazinyl α) | π* (C3-N(Hydrazinyl)) | 45.2 | n → π* |

| LP (1) N (Hydrazinyl β) | σ* (Nα-H) | 5.1 | n → σ* |

| σ (C2-C(Methyl)) | π* (C2-C3) | 4.8 | σ → π* |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with neutral or near-zero potential. researchgate.netresearchgate.net

The MEP map of this compound clearly delineates its reactive sites. The most negative potential (red regions) is concentrated around the nitrogen atoms of both the pyridine ring and the hydrazinyl group. researchgate.net This high electron density makes these nitrogen atoms the primary sites for interactions with electrophiles, such as protonation or coordination to metal ions. researchgate.net Conversely, the hydrogen atoms of the hydrazinyl group and, to a lesser extent, the methyl group exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction. researchgate.net This analysis provides critical insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential Values at Specific Atomic Sites This table shows representative potential values to illustrate the charge distribution.

| Atom/Region | Predicted MEP Value (kcal/mol) | Implied Reactivity |

|---|---|---|

| N1 (Pyridine Ring) | -45.5 | Electrophilic Attack |

| N (Hydrazinyl, α) | -38.2 | Electrophilic Attack |

| N (Hydrazinyl, β) | -41.8 | Electrophilic Attack |

| H (on Hydrazinyl) | +25.0 | Nucleophilic Attack |

| Aromatic H (Pyridine) | +15.0 to +20.0 | Nucleophilic Attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds and guide the rational design of more potent analogs. nih.govrsc.org

For a series of this compound derivatives, a QSAR model would correlate descriptors with a specific biological endpoint, such as inhibitory activity against a particular enzyme. nih.gov Key molecular descriptors often include:

Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment, which relate to the molecule's reactivity and interaction with polar environments. researchgate.net

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule, influencing its fit into a binding site. jmaterenvironsci.com

Lipophilic Descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the compound's solubility and ability to cross biological membranes. mdpi.com

Topological Descriptors: Which describe atomic connectivity and branching.

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a hypothetical model for the anticancer activity of this compound derivatives might take the form: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Such models, once validated, can be used to screen virtual libraries of derivatives to prioritize synthesis efforts on compounds with the highest predicted activity. rsc.orgnih.gov

Table 3: Key Molecular Descriptors for QSAR Analysis of Pyridine Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Lipophilic | SlogP | Affects membrane permeability and solubility. |

| Electronic | Vsurf-W2 (Surface-weighted polarizability) | Relates to polar interactions with the target. mdpi.com |

| Steric | npr1 (Number of primary sp1 carbons) | Influences steric fit within the binding pocket. mdpi.com |

| Constitutional | nHM (Number of heavy atoms) | Correlates with molecular size and van der Waals interactions. kaggle.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. wjpls.org These simulations are crucial for understanding the structural basis of molecular recognition and for predicting binding affinity.

Docking simulations of this compound derivatives into the active site of a target enzyme can predict their binding energy (docking score) and identify key intermolecular interactions. Pyridine-based compounds are known to target various enzymes, including kinases like Epidermal Growth Factor Receptor (EGFR). journaljpri.comjournaljpri.com In a typical simulation, the ligand would be placed in the enzyme's binding pocket, and its conformational flexibility would be explored to find the lowest energy binding mode.

Key interactions that stabilize the ligand-enzyme complex often include:

Hydrogen Bonds: Formed between the hydrogen bond donors (e.g., -NH2 of the hydrazinyl group) and acceptors (e.g., nitrogen atoms) of the ligand and amino acid residues in the active site.

Hydrophobic Interactions: Between the pyridine ring and nonpolar residues.

Pi-Pi Stacking: Involving the aromatic pyridine ring and aromatic amino acid residues like Phenylalanine or Tyrosine.

The predicted binding affinity, often expressed as a negative score in kcal/mol, provides an estimate of the inhibitory potential of the compound. journaljpri.com

Table 4: Hypothetical Docking Results for a this compound Analog Against a Kinase Target

| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Analog A | -7.8 | Glu461, Lys614 | Hydrogen Bond |

| Analog B | -8.2 | Phe512, Leu420 | Pi-Pi Stacking, Hydrophobic |

| Analog C | -7.5 | Gly615, Met450 | Hydrogen Bond, Hydrophobic |

Beyond enzymes, molecular docking is used to study the interactions of ligands with various cellular receptors. For example, pyridine derivatives have been investigated as antagonists for adenosine (B11128) receptors. nih.gov Docking this compound into the binding site of a G-protein coupled receptor (GPCR) can elucidate the specific structural features required for high-affinity binding.

These studies help to interpret structure-activity relationships by visualizing how different substituents on the pyridine ring interact with the receptor pocket. For instance, a bulky substituent might form favorable hydrophobic interactions in a large pocket, while a polar group could form a crucial hydrogen bond with a specific residue, enhancing binding selectivity and affinity. nih.gov

Pharmacokinetic and Pharmacodynamic (ADME-T) Predictions for this compound Analogs

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is an essential part of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicological properties. wjpls.orgmdpi.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. tandfonline.com

For analogs of this compound, various ADME-T parameters can be computationally estimated:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability.

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are evaluated.

Metabolism: Predictions identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. acs.org

Excretion: Clearance rates and half-life can be estimated. nih.gov

Toxicity: Potential for mutagenicity, carcinogenicity, and organ toxicity (e.g., hepatotoxicity) is assessed. Hydrazines as a class are known to carry risks of toxicity, making these predictions particularly important. cdc.gov

Compliance with guidelines like Lipinski's Rule of Five is also checked to evaluate the "drug-likeness" of the analogs. mdpi.com These computational screens help to prioritize compounds that are more likely to succeed in later stages of drug development. journaljpri.comjournaljpri.com

Table 5: Predicted ADME-T Profile for a Hypothetical this compound Analog

| ADME-T Parameter | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness. mdpi.com |

| GI Absorption | High | Likely to be well-absorbed orally. |

| Distribution | ||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate. |

| Toxicity | ||

| AMES Mutagenicity | Predicted Positive | Potential mutagenic risk. wjpls.org |

| Hepatotoxicity | Predicted Positive | Potential for liver toxicity. |

Investigation of Nonlinear Optical (NLO) Properties of Derivatives

Advanced computational and theoretical investigations have been pivotal in understanding and predicting the nonlinear optical (NLO) properties of various organic molecules, including those structurally related to this compound. The NLO response in such compounds is primarily governed by the intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups, facilitated by a π-conjugated system. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become standard tools for elucidating the relationship between molecular structure and NLO activity. researchgate.netias.ac.in

Research into pyridine derivatives has shown that their NLO properties can be significantly influenced by the nature and position of substituents. researchgate.netias.ac.in For instance, the introduction of electron-donating groups, such as amino or methyl groups, and electron-withdrawing groups can enhance the second-order NLO response, quantified by the first hyperpolarizability (β₀). mq.edu.au Computational studies on 2-aminopyridinium p-toluenesulphonate (APPTS), a D-π-A-π-A type material, have confirmed its significant nonlinear behavior through the calculation of its static hyperpolarizability. ias.ac.in

Similarly, hydrazone derivatives are a subject of considerable interest in the field of NLO materials due to the presence of the C=N-N linkage which can act as an effective π-bridge for ICT. acs.orgtandfonline.com Computational investigations of various hydrazone derivatives have demonstrated that structural modifications, such as the introduction of different substituents on the aromatic rings, can lead to a substantial variation in their NLO properties. acs.org The first hyperpolarizabilities of certain pyrrole (B145914) hydrazones were found to be significantly influenced by the presence and position of electron-withdrawing groups, indicating their potential for NLO applications. acs.org

The theoretical approach to understanding these properties typically involves optimizing the molecular geometry and then calculating the electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). mdpi.com These calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d) or larger. researchgate.netmdpi.com The calculated values are then often compared to a standard NLO material, such as urea, to gauge their potential.

Below are data tables compiled from computational studies on various pyridine and hydrazone derivatives, showcasing the calculated NLO properties. While these are not derivatives of this compound itself, they provide valuable insights into the NLO response of structurally analogous compounds.

Table 1: Calculated NLO Properties of Selected Pyrrole Hydrazone Derivatives

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α₀) (x 10⁻²⁴ esu) | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Reference |

| Pyrrole Hydrazone 3A | - | - | - | acs.org |

| Pyrrole Hydrazone 3B | - | - | 48.83 | acs.org |

| Pyrrole Hydrazone 3C | - | - | 63.89 | acs.org |

Data extracted from a study on the effect of structural variation on NLO properties of pyrrole hydrazones. acs.org

Table 2: Calculated NLO Properties of a Pyridine Derivative

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

| 2-aminopyridinium p-toluenesulphonate | B3LYP/6-31G(d) | - | 211.53 | 1146.46 | ias.ac.in |

| 2-aminopyridinium p-toluenesulphonate | HF/6-31G(d) | - | 185.08 | 585.55 | ias.ac.in |

Data from a computational study on the third-order nonlinear optical properties of 2-aminopyridinium p-toluenesulphonate crystal. ias.ac.in

The data clearly indicates that the NLO response is highly sensitive to the molecular structure. For the pyrrole hydrazones, the incorporation and positional change of electron-withdrawing groups led to an increase in the first hyperpolarizability. acs.org In the case of the pyridine derivative, the DFT method predicted a significantly higher hyperpolarizability compared to the Hartree-Fock (HF) method, highlighting the importance of including electron correlation in these calculations. ias.ac.in

Furthermore, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it facilitates the intramolecular charge transfer. researchgate.net Computational studies often include the analysis of these orbitals to provide a deeper understanding of the electronic transitions responsible for the NLO response.

Medicinal Chemistry and Pharmacological Evaluation

Development of 3-Hydrazinyl-2-methylpyridine Derivatives as Therapeutic Agents

The development of therapeutic agents from the this compound core involves its chemical modification to synthesize a variety of derivatives. The hydrazinyl group serves as a key functional handle for creating hydrazones through condensation reactions with various aldehydes and ketones. These hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects mdpi.com. The versatility of the hydrazinyl moiety also allows for its incorporation into more complex heterocyclic structures, further expanding the chemical space for drug discovery mdpi.com. The pyridine (B92270) ring itself is a privileged structure in drug design, known to interact with various biological targets. By synthesizing derivatives of this compound, researchers aim to modulate properties such as target specificity, potency, and pharmacokinetic profiles to develop effective treatments for a range of diseases.

Antimicrobial Activities

Derivatives of this compound have been investigated for their potential to combat microbial infections, demonstrating a spectrum of activity against bacteria, fungi, and viruses.

Hydrazone derivatives, which can be synthesized from this compound, have shown notable antibacterial properties. Studies on various hydrazone compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain isonicotinic acid hydrazide derivatives have been reported to be active against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli mdpi.com. Pyrazoline derivatives, another class of compounds accessible from hydrazinyl precursors, have also exhibited moderate antibacterial activity nih.gov.

Specifically, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive bacteria, including strains of S. aureus and S. pneumoniae nih.gov. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating higher potency. Research has shown that structural modifications, such as the introduction of specific substituents on the aromatic rings of these derivatives, can significantly influence their antibacterial spectrum and potency nih.govresearchgate.net.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone Derivatives | S. aureus | 32-64 | nih.gov |

| B. subtilis | 2.18-3.08 (µM) | mdpi.com | |

| E. coli | 2.18-3.08 (µM) | mdpi.com | |

| Pyrazoline Derivatives | Various Bacteria | 32-512 | nih.gov |

The search for new antifungal agents has led to the investigation of hydrazine-based compounds. Derivatives containing the hydrazinyl moiety have demonstrated promising activity against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections nih.govnih.gov. For example, 3-hydrazinoquinoxaline-2-thiol, a related heterocyclic hydrazine (B178648) derivative, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against Candida glabrata and Candida parapsilosis nih.gov.

Hydrazide-hydrazone derivatives have also been evaluated for their antifungal properties, showing activity against fungi like C. albicans and Aspergillus niger mdpi.com. Studies on thiazolylhydrazone derivatives have highlighted their broad antifungal spectrum, with effectiveness against Cryptococcus neoformans and Candida auris mdpi.com. These findings suggest that derivatives of this compound could serve as a scaffold for the development of novel antifungal drugs nih.gov.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazide Derivatives | C. albicans | 2.18-3.08 (µM) | mdpi.com |

| A. niger | 2.18-3.08 (µM) | mdpi.com | |

| Thiazolylhydrazone Derivative (RW3) | C. auris | 15.6 | mdpi.com |

| C. albicans | 31.3 | mdpi.com | |

| C. tropicalis | 125 | mdpi.com | |

| 3-hydrazinoquinoxaline-2-thiol | C. albicans | Effective | nih.gov |

Pyridine derivatives are a known class of compounds with potential antiviral applications nih.gov. Research into novel 2-benzoxyl-phenylpyridine derivatives has shown that some of these compounds exhibit significant antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), with activities comparable or superior to the reference drug ribavirin mdpi.com. The mechanism of action for these compounds appears to be targeted at the early stages of viral replication within the host cell mdpi.com. Other studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of human cytomegalovirus and varicella-zoster virus replication researchgate.net. While direct studies on this compound derivatives are limited, the established antiviral activity of related pyridine and hydrazone structures suggests that this chemical scaffold is a promising starting point for the development of new antiviral therapies researchgate.net.

Anticancer and Cytotoxic Effects on Cancer Cell Lines

Derivatives incorporating the pyridine and hydrazide-hydrazone structures have been a major focus of anticancer drug development due to their ability to induce cytotoxicity in various cancer cell lines.